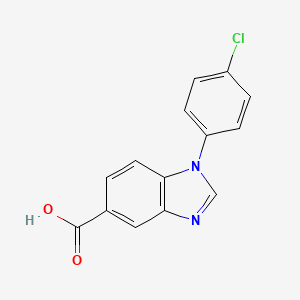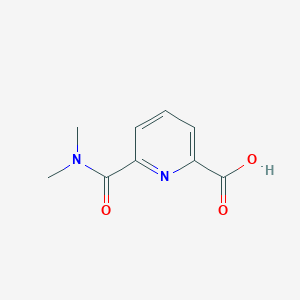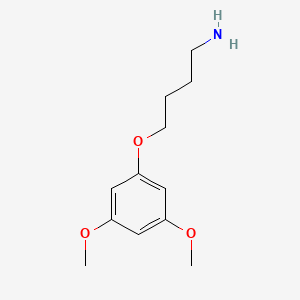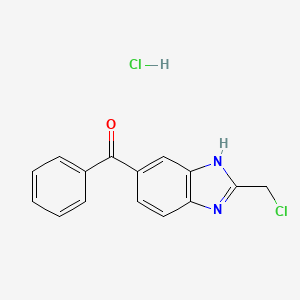
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, also known as M4CMC, is a synthetic compound used in scientific research. It is a member of a class of compounds known as indole carboxylates, which are derivatives of indole, an aromatic compound found in a variety of natural products. M4CMC has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In biochemistry, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on enzyme activity. In physiology, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on cell signaling pathways. In pharmacology, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been used to study the effects of indole carboxylates on drug metabolism.
Mechanism of Action
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate acts as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including regulation of mood, appetite, and sleep. By binding to this receptor, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can modulate these processes.
Biochemical and Physiological Effects
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to increase serotonin levels in the brain, resulting in increased alertness and decreased anxiety. In addition, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has been shown to reduce inflammation, protect against oxidative stress, and reduce pain.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized, and has a high affinity for the 5-HT2A receptor. In addition, it is relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, methyl 4-chloro-7-methyl-1H-indole-2-carboxylate has some limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low bioavailability, meaning that it must be administered in high doses to achieve the desired effect.
Future Directions
There are several potential future directions for research on methyl 4-chloro-7-methyl-1H-indole-2-carboxylate. Further research could be done to explore the potential therapeutic applications of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate, such as for the treatment of depression or anxiety. In addition, further research could be done to explore the potential of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Finally, further research could be done to explore the potential of methyl 4-chloro-7-methyl-1H-indole-2-carboxylate as a tool for studying the effects of indole carboxylates on enzyme activity and cell signaling pathways.
Synthesis Methods
Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate can be synthesized from the reaction of 4-chloro-7-methyl-1H-indole with methyl chloroformate. This reaction is carried out in an organic solvent at room temperature. The resulting product is a pure white solid with a melting point of approximately 110°C.
properties
IUPAC Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYUWIHGXZNZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)
![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)
